molecular formula C9H12FN5O3 B12522016 (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol CAS No. 666263-80-5

(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol

Cat. No.: B12522016
CAS No.: 666263-80-5
M. Wt: 257.22 g/mol
InChI Key: LXPQQNZIIOJUFA-CRCLSJGQSA-N
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Description

(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol is a synthetic organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base attached to a butane-1,2,3-triol moiety. The fluorine atom at the 2-position of the purine ring and the amino group at the 6-position are notable features that may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Base: Starting from a suitable precursor, the purine base is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position of the purine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety is attached to the purine base through glycosylation reactions, often using protected intermediates to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.

    Reduction: The purine ring can undergo reduction reactions, potentially altering its electronic properties.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the amino or fluorine groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of novel nucleoside analogs.

    Biology: As a probe for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Potential use as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.

    Industry: Application in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom and amino group may enhance binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A purine nucleoside analog used as an antiviral agent.

    Fludarabine: A fluorinated purine analog used in cancer therapy.

    Vidarabine: An antiviral nucleoside analog with a similar purine structure.

Uniqueness

(2R,3S)-4-(6-Amino-2-fluoro-9H-purin-9-yl)butane-1,2,3-triol is unique due to the specific configuration of its stereocenters and the presence of both fluorine and amino groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

666263-80-5

Molecular Formula

C9H12FN5O3

Molecular Weight

257.22 g/mol

IUPAC Name

(2R,3S)-4-(6-amino-2-fluoropurin-9-yl)butane-1,2,3-triol

InChI

InChI=1S/C9H12FN5O3/c10-9-13-7(11)6-8(14-9)15(3-12-6)1-4(17)5(18)2-16/h3-5,16-18H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1

InChI Key

LXPQQNZIIOJUFA-CRCLSJGQSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C[C@@H]([C@@H](CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CC(C(CO)O)O)F)N

Origin of Product

United States

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